molecular formula C11H18Cl2N2O B11855635 (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

Cat. No.: B11855635
M. Wt: 265.18 g/mol
InChI Key: YOIZRKNQAYFXGN-UHFFFAOYSA-N
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Description

(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a high-purity chemical reagent designed for research applications. This compound belongs to the class of substituted tetrahydroisoquinolines, a group of molecules that have shown significant research value in medicinal chemistry and neuroscience . Tetrahydroisoquinoline derivatives are frequently investigated as key structural motifs in the development of bitopic ligands for G protein-coupled receptors, particularly dopamine receptors . These compounds can act as potent and selective antagonists or allosteric modulators, making them valuable tools for probing receptor function and signaling pathways . The primary pharmacophore in this molecule is the tetrahydroisoquinoline group, which is known to bind to orthosteric sites, while the methanamine side chain can serve as a critical functional group for further chemical modification or for engaging secondary binding sites . Researchers utilize this compound and its analogs in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for central nervous system disorders . The dihydrochloride salt form ensures enhanced stability and solubility for in vitro experimental applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.18 g/mol

IUPAC Name

(5-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H16N2O.2ClH/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12;;/h2-4,10,13H,5-7,12H2,1H3;2*1H

InChI Key

YOIZRKNQAYFXGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCNC2CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Phenethylamine Precursor Cyclization

A foundational approach involves cyclizing phenethylamine derivatives. For example, 3,4-dimethoxyphenethylamine can be coupled with chloroacetyl chloride to form an intermediate amide, which undergoes cyclization in the presence of POCl3\text{POCl}_3 followed by reduction with NaBH4\text{NaBH}_4. Subsequent N-alkylation with methylamine and HCl yields the target compound.

Key Reaction Conditions :

  • Cyclization : POCl3\text{POCl}_3 in refluxing toluene (110°C, 6 h).

  • Reduction : NaBH4\text{NaBH}_4 in methanol (0°C to RT, 2 h).

  • Yield : ~65% after purification.

Aluminum Chloride-Mediated Cyclization

An alternative method employs AlCl3\text{AlCl}_3 melt for cyclization. For instance, N-hydroxyethyl-N-(3,4-dimethoxybenzyl)amine is heated with AlCl3\text{AlCl}_3 (3 equiv) at 195–200°C for 8–12 h, forming the tetrahydroisoquinoline core. Subsequent chlorination and amination steps introduce the methanamine moiety.

Critical Parameters :

  • Temperature : 195–200°C.

  • Catalyst : AlCl3\text{AlCl}_3 (3 equiv) with NH4Cl\text{NH}_4\text{Cl}.

  • Yield : 80–85% after recrystallization.

Boc-Protected Intermediate Routes

Boc-D-Tic-OH Coupling

Boc-protected intermediates are pivotal for regioselective synthesis. As demonstrated in κ-opioid receptor antagonist syntheses, Boc-7-fluoro-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is coupled with amines using DCC/HOBt\text{DCC}/\text{HOBt}, followed by HCl-mediated deprotection. Adapting this method, Boc-5-methoxy-tetrahydroisoquinoline is alkylated with methanamine derivatives.

Steps :

  • Coupling : DCC/HOBt\text{DCC}/\text{HOBt} in THF (RT, 24 h).

  • Deprotection : 4 M HCl in methanol (0°C, 1 h).

  • Yield : ~70%.

Oxazole Alkylation

J-Stage’s protocol for 2,7-substituted tetrahydroisoquinolines involves alkylating Boc-protected intermediates with oxazole derivatives (e.g., 2a–c) using K2CO3\text{K}_2\text{CO}_3 and tetraethylammonium fluoride. After Boc removal with HCl/HCO₂H, the free amine is acylated or alkylated to introduce the methanamine group.

Optimization :

  • Solvent : Toluene.

  • Temperature : 80°C, 12 h.

  • Yield : 60–75%.

Microwave-Assisted and Mechanochemical Methods

Microwave-Accelerated Cyclization

Adapting methods from γ-secretase inhibitor syntheses, microwave irradiation (150°C, 30 min) accelerates cyclization of phenethylamide precursors, reducing reaction times from 48 h to <1 h. This approach improves throughput and minimizes side products.

Advantages :

  • Time Efficiency : 30 min vs. 48 h.

  • Purity : >95% by HPLC.

Solvent-Free Mechanochemistry

Ball milling K2CO3\text{K}_2\text{CO}_3, 2-phenylphenol, and epichlorohydrin generates epoxide intermediates, which are subsequently aminated under mechanochemical conditions. This method eliminates solvent use and achieves 85% yield in 2.5 h.

Conditions :

  • Milling Frequency : 30 Hz.

  • Time : 140 min.

  • Workup : Basic extraction.

Comparative Analysis of Methods

Method Yield Time Key Advantage Limitation
Reductive Amination65%8 hHigh regioselectivityHigh-temperature requirements
Boc-Deprotection70%24 hMild conditionsMultiple protection/deprotection
Microwave75%0.5 hRapid synthesisSpecialized equipment needed
Mechanochemical85%2.5 hSolvent-free, scalableLimited substrate scope

Applications and Derivatives

The compound serves as a precursor for κ-opioid ligands and antitubercular agents. Modifications at the 5-methoxy and 1-methanamine positions enhance binding to neurological targets. For example, chloro-substituted analogues (e.g., 5-chloro-8-methoxy derivatives) show improved metabolic stability .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of tetrahydroisoquinolines, characterized by a methoxy group and a methanamine functional group. Its molecular formula is C11H18Cl2N2OC_{11}H_{18}Cl_2N_2O with a molecular weight of 265.18 g/mol. The unique combination of these functional groups contributes to its potential therapeutic properties, making it a subject of various studies aimed at understanding its biological activity.

Research indicates that compounds similar to (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride may exhibit a range of biological activities:

  • Neurotransmitter Modulation : Due to structural similarities with neurotransmitters, this compound may influence neurotransmission pathways.
  • Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines (e.g., HeLa and HT-29) .

Drug Development

The compound has been investigated for its potential as a drug candidate in various therapeutic areas:

  • Antidepressant Effects : Its structural features allow for interactions with serotonin receptors, suggesting potential antidepressant properties similar to tryptamine derivatives .
  • Anticancer Research : Studies have shown that derivatives of tetrahydroisoquinolines can exhibit significant anticancer activity. For instance, compounds derived from this structure have been tested for their effects on human cancer cell lines .

Pharmacological Studies

The pharmacological characterization of (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves:

  • Binding Affinity Studies : Research focuses on the compound's binding affinity to various receptors and enzymes using techniques such as radiolabeled binding assays.
  • Structure-Activity Relationship Analysis : Computational tools are employed to predict biological activity based on structural modifications .
Compound NameStructural FeaturesBiological Activity
5-Hydroxytryptamine (Serotonin)Indole ring structureNeurotransmitter involved in mood regulation
1-MethyltryptamineTryptamine derivativePotential antidepressant effects
6-MethoxytryptamineMethoxy group on tryptamineModulates serotonin receptors
1-(2-Aminoethyl)-1H-indoleIndole with an aminoethyl side chainNeuroactive properties

The table illustrates how structurally similar compounds exhibit varying degrees of biological activity due to differences in functional groups and configurations.

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

  • Structure : A phenethylamine derivative with catechol (3,4-dihydroxyphenyl) and ethylamine groups.
  • Key Differences: Unlike the target compound, dopamine lacks the tetrahydroisoquinoline core and instead has a simpler aromatic ring system. The catechol groups confer high polarity and receptor specificity (e.g., dopamine D1/D2 receptors) .
  • Applications: Clinically used for treating hypotension and Parkinson’s disease. The absence of a tetrahydroisoquinoline scaffold limits structural overlap with the target compound, though both are hydrochloride salts of amines.
Parameter Target Compound Dopamine Hydrochloride
Core Structure Tetrahydroisoquinoline Phenethylamine
Substituents 5-Methoxy, 1-methanamine 3,4-Dihydroxyphenyl, ethylamine
Molecular Weight (g/mol) Not explicitly provided* 189.64 (C8H11NO2·HCl)
CAS Number Not provided 62-31-7

Hydrastinine Hydrochloride

  • Structure: Contains a tetrahydroisoquinoline core fused with a 1,3-dioxolane ring and a hydroxyl group at position 5.
  • Key Differences: The 1,3-dioxolane ring in hydrastinine increases lipophilicity compared to the target compound’s methoxy group. Both compounds share the tetrahydroisoquinoline scaffold but differ in substituent positioning and functional groups .
  • Applications : Historically used as a vasoconstrictor. The dioxolane ring may influence metabolic stability and receptor binding profiles.
Parameter Target Compound Hydrastinine Hydrochloride
Core Structure Tetrahydroisoquinoline Tetrahydroisoquinoline + dioxolane
Substituents 5-Methoxy, 1-methanamine 5-Hydroxy, 1,3-dioxolane
Molecular Weight (g/mol) Not explicitly provided* 207.23 (C11H13NO3·HCl)
CAS Number Not provided Not explicitly provided

6-Methyl-1,2,3,4-Tetrahydroquinoline

  • Structure: A tetrahydroquinoline derivative with a methyl group at position 6.
  • Key Differences: The nitrogen atom in tetrahydroquinoline is at position 1, whereas in tetrahydroisoquinoline (target compound), it is at position 2.
  • Applications : Used in organic synthesis and as a precursor for agrochemicals. The methyl group enhances lipophilicity compared to the target compound’s polar methanamine group.
Parameter Target Compound 6-Methyltetrahydroquinoline
Core Structure Tetrahydroisoquinoline Tetrahydroquinoline
Substituents 5-Methoxy, 1-methanamine 6-Methyl
Molecular Weight (g/mol) Not explicitly provided* 147.22 (C10H13N)
CAS Number Not provided 91-61-2

Structural and Functional Insights

  • Bioactivity: The tetrahydroisoquinoline scaffold in the target compound is associated with interactions with G-protein-coupled receptors (GPCRs), such as adrenergic or opioid receptors. The methoxy group may modulate selectivity, while the methanamine group could enhance solubility and binding affinity .
  • Lumping Strategy Relevance: As per , compounds with similar cores (e.g., tetrahydroisoquinoline derivatives) may be grouped for predictive modeling of reactivity or pharmacokinetics. However, substituent variations (e.g., methoxy vs. dioxolane) necessitate distinct evaluations for drug development .

Biological Activity

(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline class. Its unique structure, which incorporates a methoxy group and a methanamine functional group, positions it as a candidate for various biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H18Cl2N2O
  • Molecular Weight : 265.18 g/mol
  • CAS Number : 103030-69-9

Biological Activity Overview

Research indicates that compounds similar to (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride may exhibit various biological activities. These include:

  • Neurotransmitter Modulation : Compounds in this class have shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
  • Antidepressant Effects : Similar tetrahydroisoquinolines have been investigated for their antidepressant properties due to their structural similarity to known psychoactive compounds.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinolines can often be predicted through computational models analyzing the structure-activity relationship (SAR). The presence of specific functional groups influences the binding affinity to various receptors and enzymes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride:

Compound NameStructural FeaturesBiological Activity
5-Hydroxytryptamine (Serotonin)Indole ring structureNeurotransmitter involved in mood regulation
1-MethyltryptamineTryptamine derivativePotential antidepressant effects
6-MethoxytryptamineMethoxy group on tryptamineModulates serotonin receptors
1-(2-Aminoethyl)-1H-indoleIndole with an aminoethyl chainNeuroactive properties

Study on Neurotransmitter Interaction

A study investigating the interaction of (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride with serotonin receptors revealed significant binding affinity. This suggests its potential role as a modulator in serotonergic pathways, which are crucial for mood regulation and anxiety disorders.

Antioxidant Properties

Research conducted on related tetrahydroisoquinoline compounds indicated that they could scavenge free radicals effectively. This property suggests that (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride may also exhibit protective effects against oxidative stress.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate:

  • High Bioavailability : The compound shows high gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : It is predicted to cross the blood-brain barrier effectively.

Toxicological assessments are necessary to ensure safety profiles before clinical applications can be considered.

Q & A

Advanced Research Question

  • In vitro :
    • Neuronal cell lines (e.g., SH-SY5Y) for neuroprotection assays .
    • Cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
  • In vivo :
    • Rodent models of Parkinson’s disease (neuroprotection) .
    • Xenograft tumor models for anticancer efficacy .

How does methoxy substitution position (5 vs. 6 or 7) impact pharmacodynamics?

Advanced Research Question
Positional effects include:

  • 5-methoxy : Enhances blood-brain barrier penetration due to reduced polarity .
  • 6-methoxy : Increases metabolic stability but reduces receptor affinity .
  • 7-methoxy : Improves solubility but may introduce off-target effects .
    Experimental validation : Radioligand binding assays and pharmacokinetic profiling in comparative studies .

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